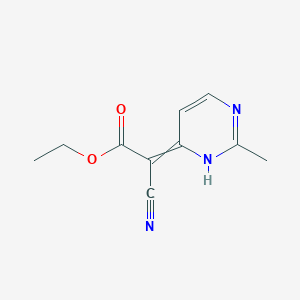
Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate is a heterocyclic compound that contains a nine-membered ring with nitrogen as a heteroatom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with an ester in the presence of a catalyst to form the desired nine-membered ring structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate: Another heterocyclic compound with similar structural features.
Indole derivatives: Compounds containing an indole ring, which share some chemical properties with Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate.
Uniqueness
This compound is unique due to its nine-membered ring structure, which is less common compared to other heterocycles. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
65330-67-8 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
ethyl 1-oxidoazonin-1-ium-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(13)12(14)9-7-5-3-4-6-8-10-12/h3-10H,2H2,1H3 |
Clave InChI |
LMTSVVBJUOGJTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)[N+]1(C=CC=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)






![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)





